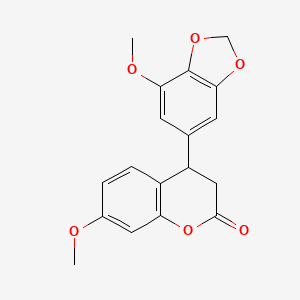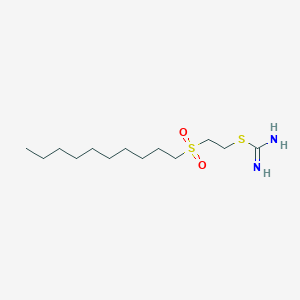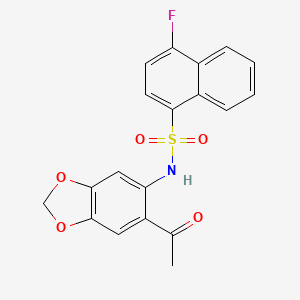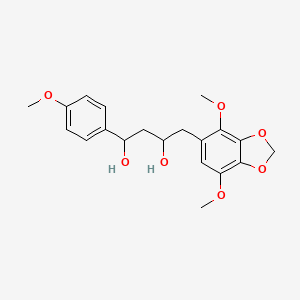![molecular formula C14H13N3O2 B11052303 1-butyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B11052303.png)
1-butyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a heterocyclic compound that features a naphthalene ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-butyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione can be synthesized through a metal-free domino [3 + 2] cycloaddition reaction. This method involves the reaction of naphthoquinone with an azide and an alkyne under mild conditions. The key features of this synthesis include the use of easily available starting materials, good atom economy, and eco-friendly characteristics .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and scalable synthetic routes are typically applied. This involves optimizing reaction conditions to maximize yield and minimize waste, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-butyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the naphthalene or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, amines, and halogenated derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-butyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism by which 1-butyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione exerts its effects involves interactions with various molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, the naphthoquinone moiety can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
1H-naphtho[2,3-d][1,2,3]triazole: Lacks the butyl group, affecting its solubility and reactivity.
1-butyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione: Similar structure but with different substituents on the triazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the butyl group enhances its lipophilicity, making it more suitable for certain biological applications compared to its unsubstituted counterparts.
Properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-butylbenzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C14H13N3O2/c1-2-3-8-17-12-11(15-16-17)13(18)9-6-4-5-7-10(9)14(12)19/h4-7H,2-3,8H2,1H3 |
InChI Key |
GDKVFPQHWAZYMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11052224.png)
![2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B11052226.png)
![methyl 4-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate](/img/structure/B11052234.png)
![methyl 6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11052242.png)



![Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11052263.png)
![10-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,6,7,8,10-hexahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one](/img/structure/B11052265.png)
![1-[4-(Hexyloxy)phenyl]-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11052273.png)

![3-(4-fluorobenzyl)-7-(4-methoxyphenoxy)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11052288.png)

